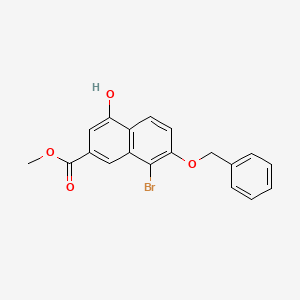

2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester

Description

This compound is a brominated naphthalene derivative with a methyl ester group at position 2, hydroxy substitution at position 4, and a phenylmethoxy (benzyloxy) group at position 7. The 8-bromo substituent introduces steric bulk and electron-withdrawing effects, which influence reactivity and intermolecular interactions. Key features include:

- Methyl ester: Enhances lipophilicity compared to free carboxylic acids.

- Phenylmethoxy group: Increases aromaticity and may contribute to π-π stacking in crystalline states.

- Bromo substituent: Likely impacts halogen bonding and metabolic stability.

Properties

Molecular Formula |

C19H15BrO4 |

|---|---|

Molecular Weight |

387.2 g/mol |

IUPAC Name |

methyl 8-bromo-4-hydroxy-7-phenylmethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C19H15BrO4/c1-23-19(22)13-9-15-14(16(21)10-13)7-8-17(18(15)20)24-11-12-5-3-2-4-6-12/h2-10,21H,11H2,1H3 |

InChI Key |

NLSQXLVYGGIPRR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2Br)OCC3=CC=CC=C3)C(=C1)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a multistep synthetic route involving:

- Selective bromination at the 8-position of the naphthalene ring.

- Hydroxylation at the 4-position.

- Phenylmethoxy (benzyloxy) group introduction at the 7-position.

- Esterification of the carboxylic acid group to form the methyl ester.

This synthetic approach is consistent with methodologies applied to closely related naphthalene derivatives, where regioselective substitutions and esterifications are key steps.

Esterification Methodology

Esterification of the corresponding carboxylic acid to the methyl ester is a crucial step. The process involves:

- Reacting the 2-naphthalenecarboxylic acid derivative with methanol in the presence of an acid catalyst or activating agent.

- Common activating agents include thionyl chloride or acid chlorides , which convert the acid into a more reactive intermediate.

- The reaction is often carried out under reflux conditions or at controlled temperatures ranging from 0°C to the reflux temperature of methanol (approximately 65°C).

- The presence of bases such as potassium carbonate or sodium carbonate can be used to neutralize the acid formed and drive the reaction to completion.

- The process yields the methyl ester with high efficiency, often above 90% in optimized conditions.

Introduction of Phenylmethoxy Group

The phenylmethoxy substituent (benzyloxy group) at the 7-position is typically introduced via:

- O-alkylation of the hydroxy group at the 7-position using benzyl bromide or benzyl chloride under basic conditions.

- The reaction uses bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetone .

- This step is usually performed after selective bromination and hydroxylation to avoid side reactions.

- The reaction conditions are mild, typically at room temperature or slightly elevated temperatures (25–50°C), to ensure regioselectivity and high yield.

Bromination and Hydroxylation Steps

- The 8-bromo substitution is achieved through electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of catalysts or under controlled conditions to ensure selective monobromination.

- The 4-hydroxy group can be introduced by direct hydroxylation or via demethylation of a methoxy precursor using reagents like boron tribromide (BBr3) or aluminum chloride .

- These transformations require careful control of reaction conditions to maintain the integrity of other functional groups, especially the ester and benzyloxy substituents.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination at 8-position | N-bromosuccinimide, catalyst | 0–25°C | 80–90 | Selective monobromination |

| Hydroxylation at 4-position | Demethylation with BBr3 or AlCl3 | 0–25°C | 75–85 | Conversion of methoxy to hydroxy |

| Phenylmethoxy introduction | Benzyl bromide, K2CO3, DMF | 25–50°C | 85–95 | O-alkylation of hydroxy group |

| Esterification (methyl ester) | Methanol, thionyl chloride or acid catalyst | Reflux (~65°C) | 90–98 | Conversion of acid to methyl ester |

Purification Techniques

- Flash chromatography is commonly used to purify intermediates and the final product, ensuring removal of unreacted starting materials and side products.

- Crystallization from solvents such as n-heptane or ethyl acetate is employed to obtain the pure methyl ester.

- Drying under vacuum at moderate temperatures (45–55°C) ensures removal of residual solvents.

Industrial and Scale-Up Considerations

- The synthetic route is amenable to scale-up due to the use of commercially available reagents and straightforward reaction conditions.

- Esterification and O-alkylation steps can be performed in one-pot processes to minimize isolation steps and improve overall efficiency.

- Use of organic solvents like toluene or chlorobenzene in certain steps facilitates better control of reaction kinetics and product quality.

- The process has been optimized for high yield and purity with minimal contamination by impurities, making it suitable for pharmaceutical intermediate synthesis.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Temperature Range | Yield Range | Remarks |

|---|---|---|---|---|

| Bromination | NBS, catalyst | 0–25°C | 80–90% | Selective substitution at 8-position |

| Hydroxylation/Demethylation | BBr3 or AlCl3 | 0–25°C | 75–85% | Converts methoxy to hydroxy group |

| O-Alkylation (Phenylmethoxy) | Benzyl bromide, K2CO3, DMF | 25–50°C | 85–95% | Introduces phenylmethoxy at 7-position |

| Esterification (Methyl) | Methanol, thionyl chloride or acid catalyst | Reflux (~65°C) | 90–98% | Converts acid to methyl ester |

| Purification | Flash chromatography, crystallization | Ambient to 55°C | — | Ensures high purity and removal of impurities |

Research Discoveries and Notes

- The preparation methods align with those used for similar naphthalene derivatives, emphasizing regioselective functionalization and mild conditions to preserve sensitive groups.

- Esterification using thionyl chloride and methanol is a classical and efficient method, yielding high purity methyl esters.

- The introduction of the phenylmethoxy group via benzylation is well-established and provides a robust handle for further derivatization if needed.

- Industrially, the use of organic solvents with high boiling points (e.g., toluene) and inorganic bases (e.g., potassium carbonate) facilitates scale-up and process control.

- The overall synthetic route is supported by patent literature and industrial process patents, indicating its reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromine atom with an amine can produce an amino derivative.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and physicochemical properties of the target compound with structurally related naphthalenecarboxylate esters:

Key Comparative Insights:

Substituent Effects :

- Bromo vs. Methoxy : The target’s 8-bromo group (electron-withdrawing) contrasts with the 8-methoxy group in the compound from (electron-donating), leading to divergent electronic environments. Bromine may enhance electrophilic reactivity, while methoxy groups improve solubility in polar solvents .

- Hydroxy vs. Acetyloxy : The 4-hydroxy group in the target enables hydrogen bonding, unlike the acetyloxy group in ’s compound, which is more lipophilic and hydrolytically stable .

Ester Group Influence: Methyl esters (target and ) generally exhibit higher volatility and lower molecular weights than ethyl esters (–3). Ethyl esters may offer better solubility in nonpolar solvents due to increased alkyl chain length .

This group also enhances aromatic stacking interactions, which could be leveraged in materials science or drug design .

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester is with a molecular weight of 387.2 g/mol. The structure features a bromine atom at position 8, a hydroxy group at position 4, and a phenylmethoxy group at position 7 on the naphthalene ring. These substitutions are crucial as they influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H15BrO4 |

| Molecular Weight | 387.2 g/mol |

| CAS Number | 740836-59-3 |

| SMILES | COC(=O)C1=CC2=C(C=CC(=C2Br)OCC3=CC=CC=C3)C(=C1)O |

Synthesis

The synthesis of this compound can be achieved through various methods involving bromination, esterification, and functional group transformations. The detailed synthetic pathways are critical for understanding how to produce this compound for further biological testing.

Biological Activities

While direct studies on the biological activity of this compound are scarce, similar compounds have demonstrated significant biological interactions. Here are some potential activities based on structural analogs:

- Antimicrobial Activity : Compounds with similar naphthalene structures have shown antimicrobial properties against various pathogens.

- Anticancer Potential : Some derivatives of naphthalene carboxylic acids have been tested for cytotoxicity against cancer cell lines. For instance, structural modifications can enhance their efficacy as anticancer agents.

- Enzyme Inhibition : Naphthalene derivatives are known to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are targets for anti-inflammatory drugs.

Case Studies and Research Findings

- Anticancer Activity : A study investigated the cytotoxic effects of structurally related compounds on human cancer cell lines, revealing that specific substitutions could lead to enhanced potency against certain types of cancer cells.

- Enzyme Interaction Studies : Research has shown that similar naphthalene derivatives can inhibit enzymes involved in inflammatory pathways. The presence of hydroxyl and methoxy groups plays a significant role in modulating these interactions.

- Structure-Activity Relationship (SAR) : Investigations into SAR indicate that the positioning of bromine and methoxy groups significantly affects the biological activity of naphthalene derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.